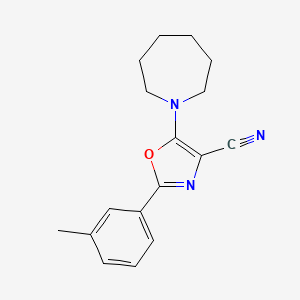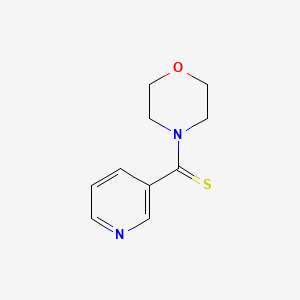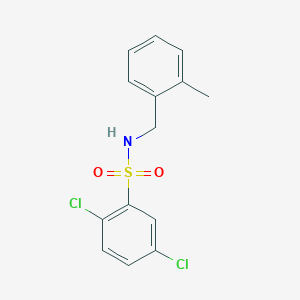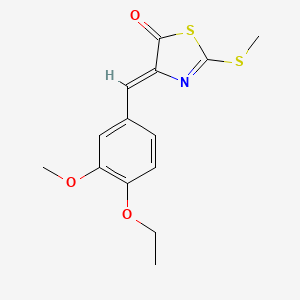
5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in cancer treatment. It is a targeted therapy that specifically inhibits the EGFR T790M mutation, which is responsible for resistance to first-generation EGFR TKIs.
Mecanismo De Acción
AZD9291 selectively targets the 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile T790M mutation, which is responsible for resistance to first-generation 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile TKIs. It irreversibly binds to the ATP-binding site of the 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile tyrosine kinase, inhibiting its activity and preventing downstream signaling pathways that promote cell proliferation and survival. This leads to cell death and tumor regression.
Biochemical and Physiological Effects:
AZD9291 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and low toxicity. It has a half-life of approximately 26 hours and is metabolized primarily by the liver. AZD9291 has also been shown to have minimal drug-drug interactions, making it a suitable candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZD9291 has several advantages for lab experiments, including its high potency and selectivity for the 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile T790M mutation, its favorable pharmacokinetic profile, and its low toxicity. However, its irreversible binding to the 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile tyrosine kinase can make it difficult to study the downstream effects of 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile signaling. Additionally, its high cost and limited availability can be a barrier to research.
Direcciones Futuras
There are several future directions for AZD9291 research, including the development of combination therapies that target multiple signaling pathways, the investigation of its efficacy in other 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile-mutated cancers, and the exploration of its potential as a first-line therapy for NSCLC. Additionally, there is a need for further research into the mechanisms of resistance to AZD9291 and the development of strategies to overcome it.
Métodos De Síntesis
AZD9291 is synthesized through a multistep process that involves the reaction of 4-chloro-2-fluoroaniline with 1-bromo-3-methylbenzene to produce 5-(3-methylphenyl)-2-fluoroaniline. The resulting compound is then reacted with 1-azepanenitrile to produce 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
AZD9291 has been extensively studied in preclinical and clinical trials for the treatment of non-small cell lung cancer (NSCLC) with 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile T790M mutation. It has shown promising results in inhibiting tumor growth and improving overall survival rates in patients with advanced NSCLC. AZD9291 is also being investigated for the treatment of other 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile-mutated cancers, such as breast and colorectal cancer.
Propiedades
IUPAC Name |
5-(azepan-1-yl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-7-6-8-14(11-13)16-19-15(12-18)17(21-16)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKJQXJBMKJNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)


![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5805285.png)

![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)
![5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5805309.png)

amino]methyl}phenol](/img/structure/B5805331.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5805332.png)


